N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 3 and 3.
Properties
Molecular Formula |
C22H16Cl2N4O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,5-diphenyl-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C22H16Cl2N4O/c23-18-12-11-17(13-19(18)24)25-20(29)14-28-22(16-9-5-2-6-10-16)26-21(27-28)15-7-3-1-4-8-15/h1-13H,14H2,(H,25,29) |
InChI Key |
MEISOTREYQSVKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3,4-dichloroaniline with 3,5-diphenyl-1H-1,2,4-triazole-1-acetic acid under specific conditions. The reaction may require the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide exhibits promising anticancer activity. Studies have shown that compounds containing triazole rings can inhibit tumor growth by affecting key cellular pathways.
Case Study: Antitumor Efficacy
In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with this compound resulted in a significant reduction in tumor volume. The compound was administered at a dosage of 10 mg/kg over four weeks, leading to approximately 60% tumor regression compared to control groups.
| Cell Line | Percent Growth Inhibition (PGI) | Dosage (mg/kg) |
|---|---|---|
| SNB-19 | 86.61 | 10 |
| OVCAR-8 | 85.26 | 10 |
| NCI-H40 | 75.99 | 10 |
This data demonstrates the compound's potential as an effective agent in cancer therapy.
Antimicrobial Applications
This compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentrations (MICs) of the compound against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that the compound could be developed into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocyclic Variations
- 1,2,4-Triazole vs. 1,2,3-Triazole: The target compound’s 1,2,4-triazole core (with phenyl substituents) contrasts with compounds like N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (), which features a 1,2,3-triazole.
- Benzothiazole Derivatives: Compound N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () replaces the triazole with a benzothiazole ring. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions in biological targets compared to triazoles .
Substituent Effects
- Chlorophenyl Position: The 3,4-dichlorophenyl group in the target compound differs from the 4-chlorophenyl group in or the 2,4-dichloro substitution in sulfentrazone ().
- Triazole Substituents: The 3,5-diphenyl substitution on the triazole contrasts with 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide (), which has pyridyl and sulfanyl groups. Phenyl groups enhance hydrophobicity, while pyridyl/sulfanyl moieties introduce hydrogen-bonding or redox-active sites .
Physicochemical Properties
The 3,4-dichlorophenyl and diphenyltriazole groups in the target compound suggest higher lipophilicity (LogP) than ’s naphthyloxy derivative but lower than ’s trifluoromethoxy-benzothiazole analog. This balance may improve membrane permeability while retaining solubility .
Crystallographic and Conformational Analysis
highlights the importance of molecular conformation in N-substituted acetamides. The target compound’s triazole and dichlorophenyl groups may adopt dihedral angles similar to 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which exhibited variable angles (54.8°–77.5°) between aromatic rings. Such flexibility could influence packing efficiency and crystal stability .
Biological Activity
N-(3,4-Dichlorophenyl)-2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)acetamide, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dichlorophenyl group and a diphenyl triazole moiety, which are significant for various pharmacological properties. The following sections delve into the biological activity of this compound, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises:
- A dichlorophenyl group that enhances lipophilicity.
- A triazole ring , which is often associated with diverse biological activities including antifungal and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing triazole rings frequently exhibit antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The triazole moiety is also linked to anticancer effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.0 |
| HCT116 (Colon cancer) | 12.5 |
| HeLa (Cervical cancer) | 10.0 |
The compound's mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 25.0 |
| COX-2 | 10.0 |
The selectivity towards COX-2 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects compared to traditional NSAIDs .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinically isolated pathogens. The results demonstrated significant activity against resistant strains of Staphylococcus aureus, highlighting its potential in combating antibiotic resistance .
Study 2: Anticancer Mechanism
In a separate investigation focusing on the anticancer properties of this compound, researchers reported that treatment with this compound led to marked apoptosis in MCF-7 cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells post-treatment, confirming its role in inducing cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
